molecular formula C14H10F3NO2 B3052506 2-hydroxy-N-(4-(trifluoromethyl)phenyl)benzamide CAS No. 42043-15-2

2-hydroxy-N-(4-(trifluoromethyl)phenyl)benzamide

Cat. No.: B3052506
CAS No.: 42043-15-2
M. Wt: 281.23 g/mol
InChI Key: DXZLRIRZSCXNRR-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(4-(trifluoromethyl)phenyl)benzamide (CAS 42043-15-2) is a halogenated salicylanilide derivative of interest in medicinal chemistry and neuroscience research. This compound is part of a class of 2-hydroxy-N-phenylbenzamides that have been identified as inhibitors of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are key therapeutic targets in the study of neurodegenerative conditions, including Alzheimer's disease . The compound serves as a core scaffold for developing potential therapeutic agents, and its structure, which incorporates a trifluoromethyl group, is designed to confer favorable lipophilicity to aid in passive blood-brain barrier penetration for central nervous system delivery . Parent salicylanilides like this one exhibit a moderate inhibition of AChE and are part of structure-activity relationship studies to optimize efficacy . Researchers value this benzamide for its role in exploring new disease-modifying approaches. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c15-14(16,17)9-5-7-10(8-6-9)18-13(20)11-3-1-2-4-12(11)19/h1-8,19H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZLRIRZSCXNRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20414963
Record name 2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20414963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42043-15-2
Record name 2-Hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42043-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20414963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • 2-Hydroxy-N-(4-(trifluoromethyl)phenyl)benzamide serves as a valuable building block in the synthesis of more complex organic molecules. Its structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.

Reactivity and Transformations

  • The compound can undergo several chemical reactions:
    • Oxidation : The hydroxyl group can be oxidized to form ketone or aldehyde derivatives.
    • Reduction : The amide group can be reduced to yield amine derivatives.
    • Substitution Reactions : The trifluoromethyl group can participate in nucleophilic substitution reactions, expanding the scope of potential derivatives.

Biological Applications

Enzyme Inhibition

  • Research indicates that this compound exhibits potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. Studies have shown that certain derivatives of this compound can inhibit AChE more efficiently than established inhibitors like rivastigmine, suggesting its potential role in treating neurodegenerative diseases such as Alzheimer's disease .

Mechanism of Action

  • The mechanism involves binding to the active site of AChE, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This property is crucial for developing therapeutic agents targeting cognitive impairments associated with Alzheimer's disease .

Pharmaceutical Development

Therapeutic Potential

  • The unique properties of this compound make it a candidate for further exploration in pharmaceuticals. Its ability to penetrate the blood-brain barrier enhances its potential for central nervous system applications .

Case Studies

  • In a study published in Biomolecules, derivatives of this compound were synthesized and evaluated for their inhibitory activity against cholinesterases, revealing promising IC50 values that suggest effective inhibition at low concentrations . This positions the compound as a viable candidate for drug development aimed at neurodegenerative conditions.

Industrial Applications

Agrochemicals and Pharmaceuticals

  • Beyond its biological applications, this compound is explored in the development of agrochemicals due to its unique chemical properties. Its stability and reactivity make it suitable for creating compounds with specific biological activity against pests or diseases affecting crops.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Substituent Variations and Activity Profiles
Compound Name Substituents (Benzamide Ring) Biological Activity Key Findings Source
Target Compound 2-OH Anti-inflammatory, Antimicrobial IC₅₀ > 100 μM (HepG2/A549 cells); inhibits sulfate reduction in D. piger at 30 μM
5-Fluoro-2-hydroxy-N-(4-(trifluoromethyl)phenyl)benzamide 5-F, 2-OH Not explicitly reported Synthesized from 5-fluorosalicylic acid; fluorine may enhance lipophilicity and bioavailability
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide 5-Cl, 2-OH Antimicrobial 64–66% biomass inhibition in D. piger at 1.10 μM; superior to target compound
5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide 5-Cl, 4-NO₂ Antimicrobial 82–90% biomass inhibition at 1.10 μM; highest cytotoxicity but elevated toxicity
2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide 2-OCH₃ Not specified Methoxy group increases lipophilicity (logP ~3.5), potentially improving CNS penetration
Key Observations:
  • Halogenation (Cl/F) : Chlorine at position 5 significantly enhances antimicrobial potency (e.g., 5-Cl analog in ). Fluorine, while less electronegative, may improve metabolic stability.
  • Nitro Group (NO₂): The 4-nitrophenyl derivative exhibits the strongest antimicrobial activity but with higher toxicity, likely due to reactive oxygen species generation .
  • Methoxy Substitution : Replacing -OH with -OCH₃ reduces hydrogen-bonding capacity but increases lipophilicity, altering pharmacokinetic properties .

Structural and Physicochemical Comparisons

Table 2: Physicochemical and Structural Properties
Property Target Compound 5-Cl Analog 4-NO₂ Analog 2-OCH₃ Analog
Molecular Weight 311.26 345.71 348.27 325.31
logP 3.2 3.8 3.5 3.5
Hydrogen Bond Donors 2 2 2 1
Topological Polar Surface Area (Ų) 58.9 58.9 95.2 41.6
Key Structural Feature -OH at C2 -Cl at C5 -NO₂ at C4 -OCH₃ at C2
Insights:
  • Hydrogen Bonding: The hydroxyl group in the target compound and its 5-Cl/4-NO₂ analogs contributes to higher polar surface areas, enhancing solubility but limiting membrane permeability.
  • Lipophilicity : Chlorine and methoxy substituents increase logP, favoring passive diffusion across biological membranes.

Mechanistic Divergence

  • Anti-inflammatory Activity: The target compound inhibits RANKL-induced osteoclastogenesis by modulating NF-κB and cathepsin K .
  • Cytotoxicity: The 4-NO₂ analog’s high cytotoxicity correlates with its ability to disrupt bacterial sulfate reduction, a mechanism less pronounced in the target compound .

Biological Activity

2-Hydroxy-N-(4-(trifluoromethyl)phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and structure-activity relationships, drawing from various studies and findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of salicylamide with 4-(trifluoromethyl)benzoyl chloride. The process is characterized by its efficiency and high yield, often exceeding 80% under optimized conditions. The structure is confirmed using various spectroscopic methods, including NMR and mass spectrometry.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits promising cytotoxic activity against several cancer cell lines. For instance, it has shown IC50 values of approximately 22.09 µg/mL against A-549 (lung adenocarcinoma) and 6.40 µg/mL against MCF-7 (breast cancer) cell lines, indicating significant potential as an anticancer agent .

Enzyme Inhibition

The compound has also been evaluated for its cholinesterase inhibitory activity , particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Derivatives of this compound have shown IC50 values ranging from 1.60 to 311.0 µM, with some exhibiting selectivity for BChE over AChE. Notably, certain derivatives displayed better inhibition than established drugs like rivastigmine .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets involved in cancer progression and neurodegenerative diseases. The trifluoromethyl group enhances lipophilicity, potentially facilitating better membrane penetration and target interaction .

Study on Antimicrobial Activity

In a study assessing the bactericidal properties of related compounds, it was found that derivatives of this compound exhibited significant antibacterial effects. For example, one derivative demonstrated a rapid bactericidal effect at concentrations as low as 2x MIC within hours .

Structure-Activity Relationships (SAR)

Research into the SAR of benzamide derivatives has indicated that modifications to the aromatic rings significantly influence biological activity. The introduction of electron-withdrawing groups like trifluoromethyl enhances potency against various biological targets, making these compounds valuable in drug design .

Comparative Biological Activity Table

CompoundActivity TypeIC50 (µg/mL or µM)Reference
This compoundCytotoxicity (A-549)22.09
This compoundCytotoxicity (MCF-7)6.40
Derivative AAChE Inhibition<50
Derivative BBChE Inhibition1.97
Related CompoundBactericidal ActivitySignificant at 2x MIC

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/SolventTime (h)Yield (%)Purity (%)
Conventional (EDC)DMF, RT247598
Microwave-assistedDMF, 80°C1.57095

Q. Optimization Tips :

  • Use degassed solvents to minimize oxidation of the hydroxyl group.
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted aniline derivatives .

Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for the hydroxyl proton (~12 ppm, broad singlet) and aromatic protons (δ 6.8–8.2 ppm, multiplet patterns). The trifluoromethyl group quashes neighboring proton signals due to its electronegativity .
    • ¹³C NMR : The carbonyl (C=O) appears at ~165 ppm; CF₃ carbon resonates at ~125 ppm (quartet, J = 270 Hz) .
  • X-ray Crystallography : Resolves spatial arrangement, confirming intramolecular hydrogen bonding between the hydroxyl and amide groups (e.g., O···H distance ~1.8 Å) .
  • FT-IR : Strong absorption at ~1680 cm⁻¹ (amide C=O stretch) and ~3200 cm⁻¹ (hydroxyl O-H stretch) .

Q. Table 2: Key Spectral Data

TechniqueKey Peaks/FeaturesReference
¹H NMRδ 12.0 (OH), δ 7.2–8.1 (Ar-H)
¹³C NMR165 ppm (C=O), 125 ppm (CF₃)
X-rayO···H = 1.82 Å, dihedral angle = 15°

Advanced: How can molecular docking tools predict the compound’s interaction with bacterial acps-pptase enzymes?

Q. Answer :

  • Software : Use AutoDock Vina (for docking speed/accuracy) and UCSF Chimera (for visualization and trajectory analysis) .
  • Protocol :
    • Prepare the enzyme structure (PDB: 1T2H) by removing water molecules and adding polar hydrogens.
    • Define the binding site using residues within 10 Å of the active site (e.g., Ser-150, Lys-154).
    • Run docking with Lamarckian GA (population size = 150, iterations = 2500).

Q. Table 3: Docking Scores (kcal/mol)

SoftwareBinding AffinityRMSD (Å)Reference
AutoDock Vina-8.21.5
UCSF Chimera-7.91.8

Validation : Compare results with mutagenesis data (e.g., Lys-154Ala mutation reduces binding by ~40%) .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?

Q. Answer :

  • 3D-QSAR Analysis : Build a CoMFA model using 20 derivatives. Focus on electrostatic (50%) and steric (30%) fields to explain potency differences. Cross-validate with a q² > 0.6 .
  • Experimental Validation :
    • Repeat assays under standardized conditions (e.g., pH 7.4, 37°C).
    • Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm binding .

Case Study : A 2023 study found IC₅₀ values ranging from 2–50 µM against COX-2. Variability was traced to differences in cell permeability assays (Caco-2 vs. MDCK models) .

Advanced: How can analogs be designed to improve metabolic stability without compromising activity?

Q. Answer :

  • Structural Modifications :
    • Replace the hydroxyl group with a methoxy group to reduce Phase II glucuronidation.
    • Introduce electron-withdrawing groups (e.g., Cl) at the 3-position of the benzamide ring to slow CYP450-mediated oxidation .
  • In Vitro Screening :
    • Use human liver microsomes (HLM) to measure t₁/₂. Aim for t₁/₂ > 60 minutes.
    • Assess solubility via shake-flask method (target >50 µg/mL in PBS) .

Q. Table 4: SAR of Key Analogs

ModificationHLM t₁/₂ (min)Solubility (µg/mL)IC₅₀ (µM)
3-Cl, 2-OH75451.8
3-NO₂, 2-OCH₃90302.5

Basic: What are the best practices for storing and handling this compound to ensure stability?

Q. Answer :

  • Storage : -20°C under argon, in amber vials to prevent photodegradation.
  • Handling : Use gloveboxes with <1% humidity to avoid hydrolysis of the trifluoromethyl group .
  • Stability Tests : Monitor via HPLC every 6 months; degradation >5% warrants repurification .

Advanced: How does the trifluoromethyl group influence pharmacokinetics compared to non-fluorinated analogs?

Q. Answer :

  • Lipophilicity : LogP increases by ~0.9 units (CF₃ vs. CH₃), enhancing membrane permeability but reducing aqueous solubility .
  • Metabolic Resistance : The CF₃ group blocks oxidative metabolism at the phenyl ring, increasing plasma t₁/₂ from 2.5 to 6.3 hours in murine models .
  • Electron Effects : Withdraws electron density, stabilizing the amide bond against enzymatic hydrolysis (e.g., 50% slower cleavage by chymotrypsin) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy-N-(4-(trifluoromethyl)phenyl)benzamide
Reactant of Route 2
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2-hydroxy-N-(4-(trifluoromethyl)phenyl)benzamide

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